molecular formula C12H11N3OS2 B2590584 2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile CAS No. 324579-60-4

2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile

Cat. No.: B2590584
CAS No.: 324579-60-4
M. Wt: 277.36
InChI Key: DFZGCYFJBODANE-UHFFFAOYSA-N
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Description

2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions. The starting materials often include compounds with thiol and nitrile functional groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. it is plausible that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetohydrazide
  • 2-({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]acetic acid

Uniqueness

The uniqueness of 2-({3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetonitrile lies in its specific tricyclic structure and the presence of both sulfur and nitrogen atoms

Properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c13-5-6-17-12-14-10(16)9-7-3-1-2-4-8(7)18-11(9)15-12/h1-4,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZGCYFJBODANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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